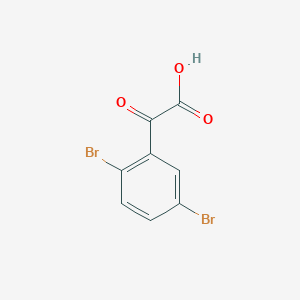

2-(2,5-Dibromophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dibromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFOBPAPPGDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 2,5 Dibromophenyl 2 Oxoacetic Acid

Established Synthetic Pathways to Aryl α-Keto Acids

The synthesis of aryl α-keto acids can be approached through several well-established routes. These methods often involve the oxidation of suitable precursors, hydrolysis of nitrile derivatives, or nucleophilic substitution reactions.

Oxidation of Phenylacetic Acid Derivatives

A common and direct method for the synthesis of aryl α-keto acids is the oxidation of the corresponding phenylacetic acid derivatives. This transformation typically involves the oxidation of the benzylic C-H bond to a carbonyl group. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the specific substrate and desired selectivity.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used to convert phenylacetic acids to their corresponding α-keto acids. orientjchem.orgresearchgate.net The reaction is typically carried out in an acidic medium. The kinetics of this oxidation have been studied, revealing a first-order dependence on both the oxidant and the acid concentration, and a zero-order dependence on the substrate for phenylacetic acid itself. orientjchem.org The initial step is believed to be the formation of a mandelic acid intermediate, which is then rapidly oxidized to the final benzaldehyde (B42025) product in the case of phenylacetic acid's oxidative decarboxylation. orientjchem.orgresearchgate.net

Another approach involves the use of milder oxidizing agents. For instance, a chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using a 2-azaadamantane (B3153908) N-oxyl (AZADO) catalyst with molecular oxygen as the co-oxidant. organic-chemistry.org This method is particularly useful for preparing α-keto acids that are sensitive to decomposition under harsher oxidative conditions. organic-chemistry.org

The oxidation of related precursors, such as α-aryl halogen derivatives, can also yield the corresponding α-aryl carbonyl compounds. organic-chemistry.org This can be achieved using natural sunlight and air at room temperature through a combination of photocatalysis and organocatalysis. organic-chemistry.org

A representative example of reaction conditions for the oxidation of a phenylacetic acid derivative is presented in the table below.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetic Acid | Potassium Permanganate | Aqueous Acetic Acid / Perchloric Acid | Not specified | Not specified | Not specified |

| α-Hydroxy Acid | AZADO / O₂ | Not specified | Not specified | Not specified | Good to excellent |

| α-Aryl Halogen Derivative | Sunlight / Air | Not specified | Room Temp | Not specified | Good |

Table 1: Representative Conditions for the Oxidation of Phenylacetic Acid Derivatives and Related Precursors.

Hydrolysis of Precursor Nitrile Derivatives

The hydrolysis of acyl cyanides, which are nitrile derivatives of α-keto acids, provides another viable route to these compounds. google.com This method typically involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. The reaction conditions can be controlled to favor the formation of the α-keto acid over the simple carboxylic acid. google.com

The hydrolysis of benzoyl cyanide, for example, can be influenced by the concentration of the acid. google.com While hydrolysis to benzoic acid is quantitative in 1M perchloric acid, the yield of the α-keto acid can be significant in more concentrated acid solutions. google.com This suggests that for aromatic acyl cyanides, the formation of the keto-acid is a competing and viable pathway.

The general process involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, to effect the hydrolysis of the carbon-nitrogen triple bond.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions offer a versatile strategy for constructing the carbon skeleton of aryl α-keto acids. A prominent example is the Friedel-Crafts acylation, where an aromatic compound reacts with an acylating agent in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

For the synthesis of aryl α-keto acids, a suitable acylating agent is a derivative of oxalic acid, such as ethyl oxalyl chloride. The reaction involves the formation of an acylium ion, which then acts as the electrophile in the substitution reaction with the aromatic ring. libretexts.orgchemguide.co.uk The use of a Lewis acid like aluminum chloride (AlCl₃) is crucial for the generation of the electrophilic species. masterorganicchemistry.com

A significant advantage of Friedel-Crafts acylation is that the resulting α-ketoacyl group is deactivating, which helps to prevent polyacylation of the aromatic ring. libretexts.org However, the reaction is generally not suitable for strongly deactivated aromatic rings. libretexts.org

Another nucleophilic approach involves the reaction of a Grignard reagent with a dialkyl oxalate. google.com This method allows for the formation of a new carbon-carbon bond between the aryl group of the Grignard reagent and the carbonyl carbon of the oxalate. Subsequent hydrolysis of the resulting ester yields the desired α-keto acid. google.com This approach is advantageous as it allows for the synthesis of a wide variety of substituted aryl α-keto acids, provided the corresponding Grignard reagent can be prepared.

Targeted Synthesis of 2-(2,5-Dibromophenyl)-2-oxoacetic Acid

The synthesis of the specifically substituted this compound requires a strategy that can introduce the dibromo substitution pattern either before or after the formation of the α-keto acid functionality.

Bromination Strategies on Phenylglyoxylic Acid Scaffolds

One potential pathway to this compound is the direct bromination of a phenylglyoxylic acid (also known as benzoylformic acid) scaffold. Electrophilic aromatic substitution, specifically bromination, is a well-established method for introducing bromine atoms onto an aromatic ring. pku.edu.cn

The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and extent of bromination. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). pku.edu.cn NBS is often preferred for its ability to provide a low, steady concentration of bromine, which can enhance selectivity. rsc.orgmasterorganicchemistry.com The reaction with NBS is typically initiated by light or a radical initiator. pku.edu.cn

For the bromination of an existing phenylglyoxylic acid, the directing effects of the substituents on the benzene (B151609) ring must be considered. The glyoxylic acid group (-COCOOH) is an electron-withdrawing and meta-directing group. Therefore, direct bromination of phenylglyoxylic acid would be expected to yield the meta-bromo derivative. To achieve the 2,5-dibromo substitution pattern, one would need to start with a pre-functionalized benzene ring or employ a strategy that overrides the inherent directing effects.

A more plausible approach would be to start with a compound that already possesses the desired 2,5-dibromo substitution pattern and then construct the α-keto acid functionality.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield and purity of the desired product. Key parameters that can be varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

For instance, in a Friedel-Crafts acylation approach to a related compound, the use of specific solvents can influence the outcome of the reaction. While some solvents may lead to fragmentation of the acylating agent, others can promote the desired acylation. researchgate.net

In the context of preparing this compound, a likely synthetic route would involve the reaction of 1,4-dibromobenzene (B42075) with an appropriate C2-synthon. A potential method is the Friedel-Crafts acylation of 1,4-dibromobenzene with ethyl oxalyl chloride in the presence of a Lewis acid like AlCl₃. The reaction would introduce the keto-ester functionality, which can then be hydrolyzed to the desired carboxylic acid.

The table below outlines a hypothetical set of optimized reaction conditions for such a synthesis, based on general principles of Friedel-Crafts reactions.

| Parameter | Condition | Rationale |

| Starting Material | 1,4-Dibromobenzene | Provides the required dibromo substitution pattern. |

| Acylating Agent | Ethyl oxalyl chloride | Introduces the α-keto ester functionality. |

| Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent to form the electrophile. |

| Solvent | Carbon disulfide (CS₂) or Nitrobenzene | Inert solvents commonly used in Friedel-Crafts reactions. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Reaction Time | 1-4 hours | Typically sufficient for completion of the acylation. |

| Work-up | Acidic hydrolysis | To quench the reaction and hydrolyze the ester to the carboxylic acid. |

Table 2: Hypothetical Optimized Conditions for the Synthesis of this compound via Friedel-Crafts Acylation.

The yield of such a reaction would be dependent on the precise conditions and the inherent reactivity of the substituted benzene ring. Deactivated rings, such as 1,4-dibromobenzene, generally give lower yields in Friedel-Crafts reactions compared to activated rings. Therefore, careful optimization would be necessary to achieve a satisfactory yield of this compound.

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of α-keto acids aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. Key considerations include atom economy, the use of safer solvents, and the development of catalytic instead of stoichiometric processes. masterorganicchemistry.com For instance, traditional methods like Friedel-Crafts acylation often employ stoichiometric amounts of Lewis acids and hazardous solvents. researchgate.net Modern approaches strive to replace these with more environmentally benign catalytic systems.

The use of α-keto acids themselves is sometimes considered a green alternative to other acylating agents, such as acyl chlorides, because their reactions can produce carbon dioxide as the only byproduct. google.comorganic-chemistry.org The development of catalytic pathways that utilize renewable resources or operate under milder conditions with higher atom economy are central to designing greener syntheses for compounds like this compound. google.com

Catalytic Methodologies in α-Keto Acid Synthesis

Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. The synthesis of α-keto acids has significantly benefited from the development of various catalytic systems, including those based on transition metals, small organic molecules (organocatalysis), and light-induced reactions (photoredox catalysis).

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the synthesis of α-keto acids and their derivatives. Palladium-catalyzed reactions, in particular, have been widely explored. For example, the double carbonylation of aryl halides is a method to introduce the α-keto acid moiety. researchgate.net Another approach involves the cross-coupling of α-oxocarboxylic acids with aryl halides. researchgate.net These methods often provide good yields and tolerate a range of functional groups. Nickel-catalyzed cross-coupling reactions have also emerged as a valuable strategy for the synthesis of aryl ketones from nitriles and arylboronic acids, which can be precursors to α-keto acids. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of α-Keto Acid Derivatives

| Catalyst System | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Aryl Halide, CO, Alcohol | α-Keto Ester | Up to 95% | researchgate.net |

| NiCl₂(dppp)/Zn | Aryl Iodide, Nitrile | Aryl Ketone | Good | mdpi.com |

| Pd(OAc)₂/dppf | α-Oxocarboxylic Acid, Aryl Bromide | Aryl Ketone | Good | google.com |

Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to many metal-based catalysts. In the context of α-keto acid chemistry, organocatalysts have been employed in asymmetric reactions to produce chiral building blocks. For example, chiral amines or cinchona alkaloids can catalyze the asymmetric amination of β-keto acids, leading to optically active α-amino ketones, which are valuable synthetic intermediates. youtube.com While not a direct synthesis of α-keto acids, these methods highlight the power of organocatalysis in manipulating related structures. The direct organocatalytic synthesis of α-keto acids often involves the oxidation of α-hydroxy acids or other suitable precursors using catalysts like TEMPO or its derivatives.

Table 2: Examples of Organocatalytic Reactions Related to α-Keto Acid Derivatives

| Catalyst | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Biscinchona Alkaloid | Decarboxylative Amination | β-Keto Acid, Azodicarboxylate | α-Amino Ketone | Up to 95% | youtube.com |

| 2-Azaadamantane N-oxyl (AZADO) | Oxidation | α-Hydroxy Acid | α-Keto Acid | N/A | youtube.com |

Photoredox Catalysis and Decarboxylative Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of reactive intermediates under mild conditions. A significant application in this area is the generation of acyl radicals from α-keto acids through decarboxylation. researchgate.netgoogle.com These acyl radicals can then participate in various coupling reactions to form ketones and other carbonyl compounds. researchgate.net

This methodology often involves the synergistic use of a photocatalyst (like an iridium or ruthenium complex, or an organic dye) and a transition metal co-catalyst (often nickel). google.com The photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process with the α-keto acid, leading to its decarboxylation and the formation of an acyl radical. This radical can then engage in a nickel-catalyzed cross-coupling with an aryl halide to furnish the desired ketone. google.com This approach is noted for its mild reaction conditions and broad functional group tolerance. Electrochemical methods have also been developed as a green alternative for the decarboxylative coupling of α-keto acids.

Table 3: Examples of Photoredox-Catalyzed Reactions Involving α-Keto Acids

| Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | Decarboxylative Arylation | α-Keto Acid, Aryl Bromide | Aryl Ketone | Up to 92% | |

| 2-Chloro-thioxanthen-9-one (Organophotocatalyst) | Decarboxylative Addition | α-Keto Acid, Olefin | Ketone | Good | google.com |

| Ru(bpy)₃Cl₂ | Oxidative Decarboxylation | α-Keto Acid | Acyl Radical Intermediate | N/A |

Chemical Reactivity, Functionalization, and Derivatization Strategies

Reactivity of the α-Keto Moiety

The α-keto moiety is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to many of the transformations possible for this compound.

The carbonyl group in the α-ketoacid is highly polarized, with the carbon atom carrying a partial positive charge, rendering it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The addition can be either reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com

General nucleophilic addition reactions can be catalyzed by either acid or base. libretexts.orglibretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.orglibretexts.org For instance, the addition of cyanide (CN⁻) to a ketone or aldehyde results in the formation of a cyanohydrin. libretexts.org Similarly, alcohols can add to carbonyls to form hemiacetals and, under acidic conditions, acetals. pressbooks.pub

Condensation reactions, such as the aldol (B89426) or Claisen condensations, are also possibilities, where the α-ketoacid could react with enolates or other nucleophiles to form larger, more complex molecules.

The α-keto group can undergo both oxidation and reduction, leading to different functional derivatives.

Oxidation: The α-ketoacid can be oxidized, though conditions must be carefully chosen to avoid decarboxylation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can potentially oxidize the molecule. Oxidation strategies for α-keto acids can be challenging due to the lability of the products, but methods using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen have been developed for the chemoselective oxidation of α-hydroxy acids to α-keto acids, which suggests that the reverse reaction's conditions must be carefully controlled. organic-chemistry.org

Reduction: The keto group can be selectively reduced to a hydroxyl group, yielding 2-(2,5-dibromophenyl)-2-hydroxyacetic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical; NaBH₄ is a milder reagent that typically reduces ketones and aldehydes, while LiAlH₄ is much stronger and would likely reduce both the ketone and the carboxylic acid.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2-(2,5-Dibromophenyl)-2-hydroxyacetic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,5-Dibromophenyl)ethane-1,2-diol |

| Oxidation | Potassium Permanganate (KMnO₄) | Potential for oxidative cleavage/decarboxylation |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is another key site for derivatization, allowing for the formation of esters, amides, and other related compounds.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This is an equilibrium reaction, and it is common to use the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Various acids, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can serve as the catalyst. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. Direct heating of the ammonium (B1175870) carboxylate salt can also produce amides, but this often requires high temperatures.

| Reaction Type | Reactant | Conditions | Product Name |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst) | Methyl 2-(2,5-dibromophenyl)-2-oxoacetate |

| Esterification | Ethanol | H₂SO₄ (catalyst) | Ethyl 2-(2,5-dibromophenyl)-2-oxoacetate |

| Amidation | Ammonia (B1221849) | DCC (coupling agent) | 2-(2,5-Dibromophenyl)-2-oxoacetamide |

| Amidation | Aniline | EDC (coupling agent) | N-phenyl-2-(2,5-dibromophenyl)-2-oxoacetamide |

α-Keto acids are known to undergo decarboxylation (loss of CO₂) under certain conditions, such as heating or in the presence of specific catalysts. nih.gov This process can be synthetically useful as it generates a reactive intermediate. The decarboxylation of 2-(2,5-dibromophenyl)-2-oxoacetic acid would likely proceed through the formation of a 2,5-dibromobenzoyl anion or a related species, which can then be protonated to yield 2,5-dibromobenzaldehyde.

Furthermore, decarboxylative cross-coupling reactions are a powerful tool in modern synthesis. nih.gov In such a reaction, the carboxylic acid is converted into an organometallic species in situ, which then participates in a cross-coupling reaction. For example, a silver-catalyzed decarboxylation can generate an aryl radical, which could then be trapped by other reagents. mdpi.com This opens up pathways to a variety of derivatives where the carboxylic acid group is replaced by another functional group.

Chemical Modifications on the 2,5-Dibromophenyl Ring

The two bromine atoms on the phenyl ring are excellent handles for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. nih.govnrochemistry.com In the case of this compound, one or both bromine atoms could be selectively replaced by various aryl, heteroaryl, or alkyl groups, depending on the reaction conditions and the stoichiometry of the reagents. The different positions of the bromine atoms (ortho and meta to the ketoacid group) may exhibit different reactivities, potentially allowing for selective mono-functionalization.

Other important cross-coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for forming carbon-nitrogen bonds). nrochemistry.comyoutube.com These reactions dramatically expand the range of possible derivatives that can be synthesized from this starting material.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product (Monosubstitution at C5) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Bromo-5-phenylphenyl)-2-oxoacetic acid |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-(2-Bromo-5-vinylphenyl)-2-oxoacetic acid |

| Negishi Coupling | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-(2-Bromo-5-ethylphenyl)-2-oxoacetic acid |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(2-Bromo-5-morpholinophenyl)-2-oxoacetic acid |

Electrophilic Aromatic Substitution Studies for Directed Functionalization

The phenyl ring of this compound is substituted with three groups: two bromine atoms and an oxoacetic acid moiety. Both bromine and the carbonyl group are deactivating towards electrophilic aromatic substitution (EAS), meaning they make the ring less reactive than benzene (B151609). organicchemistrytutor.comlibretexts.org However, they exhibit different directing effects.

The bromine atoms are ortho-, para-directing deactivators, while the oxoacetyl group (an acyl group) is a meta-director. organicchemistrytutor.comlibretexts.org In this specific substitution pattern, the directing effects of these substituents must be considered collectively to predict the regioselectivity of further substitution.

The two bromine atoms are located at positions 2 and 5, and the oxoacetyl group is at position 1.

The bromine at C2 directs incoming electrophiles to positions 3 and 6 (ortho and para positions relative to C2).

The bromine at C5 directs incoming electrophiles to positions 4 and 6 (ortho and para positions relative to C5).

The oxoacetyl group at C1 directs to positions 3 and 5.

Combining these effects, position 3 is meta to the C1-acyl group and ortho to the C2-bromo group. Position 6 is para to the C2-bromo group and ortho to the C5-bromo group. Position 4 is ortho to the C5-bromo group. The strong deactivating nature of the oxoacetyl group will significantly reduce the reactivity of the ring, making harsh reaction conditions necessary for EAS reactions like nitration or halogenation. youtube.comyoutube.com The most likely positions for substitution would be C3 and C6, as they are activated by at least one of the bromo substituents. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Cross-Coupling Reactions for Further Aryl Functionalization

The two bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of new aryl, alkyl, or amino groups, significantly increasing molecular diversity.

Suzuki-Miyaura Coupling: Studies on analogous 2,5-dibromoaryl compounds have demonstrated the feasibility of selective mono- or diarylation. nih.govnih.gov By carefully controlling the reaction conditions (e.g., catalyst, base, solvent, and stoichiometry of the boronic acid), it is possible to selectively substitute one bromine atom over the other. The bromine at the 2-position, being more sterically hindered by the adjacent oxoacetic acid group, might react slower than the bromine at the 5-position. This differential reactivity allows for a stepwise functionalization approach.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromides with various amines. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, selective mono- or di-amination of the 2,5-dibromophenyl scaffold can be achieved. This strategy is highly valuable for synthesizing libraries of aromatic amines, which are prevalent in pharmacologically active compounds. Research on N-(2,5-dibromophenyl)acetamide has shown successful Suzuki coupling, indicating that the dibromophenyl core is amenable to such transformations. researchgate.net

A general scheme for these cross-coupling reactions is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃), Solvent (e.g., Dioxane, Toluene) | Aryl- or Alkyl-substituted phenyl-2-oxoacetic acid |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Amino-substituted phenyl-2-oxoacetic acid |

Synthesis of Diverse Derivative Classes

The carbonyl and carboxylic acid functionalities of this compound serve as key reactive points for the synthesis of a wide array of derivatives.

Amino and Alkylamino Derivatives

The α-keto acid structure of the title compound is a prime substrate for reductive amination. This one-pot reaction involves the condensation of the ketone with an amine (or ammonia) to form an imine, which is then reduced in situ to the corresponding α-amino acid derivative.

This transformation can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The use of glyoxylic acid in reductive amination with protected hydrazines has been shown to be an efficient method for preparing Fmoc-aza-β³-amino acids, highlighting the utility of the glyoxylic acid moiety in such transformations. univ-rennes1.fr A similar approach can be envisioned for this compound to produce a range of novel α-amino acid derivatives.

Table of Potential Amino and Alkylamino Derivatives

| Amine Source | Reducing Agent | Product |

|---|---|---|

| Ammonia (NH₃) | NaBH₃CN | 2-Amino-2-(2,5-dibromophenyl)acetic acid |

| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | 2-(Methylamino)-2-(2,5-dibromophenyl)acetic acid |

Heterocyclic Compounds Derived from this compound

The reactive dicarbonyl-like nature of the α-keto acid moiety makes it an excellent precursor for the synthesis of various heterocyclic systems.

Indole (B1671886) Synthesis: The classic Fischer indole synthesis offers a direct route to indole derivatives from a ketone and a phenylhydrazine (B124118) under acidic conditions. wikipedia.orgbyjus.comthermofisher.comyoutube.comnih.gov The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. By reacting this compound with various substituted phenylhydrazines, a library of novel indoles bearing the 2,5-dibromophenyl group at the 2-position and a carboxylic acid at the 3-position can be generated.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a fundamental method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia. wikipedia.orgdrugfuture.comorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.in Although this compound is an α-keto acid, it can be a precursor to the necessary 1,4-dicarbonyl intermediate. Alternatively, other methods like the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, could be adapted. wikipedia.orgorganic-chemistry.org A plausible route could involve the reaction of an α-amino ketone with the this compound ester.

Imidazole Synthesis: Imidazoles can be synthesized through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Debus-Radziszewski synthesis). nih.govorganic-chemistry.org The this compound can serve as a 1,2-dicarbonyl equivalent. For instance, condensation with an aldehyde and ammonium acetate (B1210297) could yield a 2,4(5)-disubstituted imidazole, where one substituent is the 2,5-dibromophenyl group and the other is derived from the aldehyde.

Benzimidazole (B57391) Synthesis: Benzimidazoles are readily prepared by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.gov The reaction of this compound with a substituted o-phenylenediamine would proceed via initial formation of a Schiff base at the keto group, followed by cyclization and dehydration to afford a 2-(2,5-dibromophenyl)benzimidazole-2-carboxylic acid derivative. The carboxylic acid could potentially decarboxylate under the reaction conditions. This approach offers a straightforward entry into a variety of substituted benzimidazole scaffolds.

Thiazole (B1198619) and Indazole Frameworks

The α-keto acid structure of this compound serves as a key precursor for the construction of various five-membered heterocyclic rings, including thiazoles and indazoles. These reactions typically leverage the reactivity of the α-keto group.

Thiazole Synthesis:

The most prominent method for thiazole synthesis applicable to this compound is the Hantzsch thiazole synthesis . nih.govresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. nih.gov For this compound, this would first require the conversion of the carboxylic acid to a halomethyl ketone. This transformation can be achieved through various established synthetic methods. The resulting α-halo-2-(2,5-dibromophenyl)ketone can then be reacted with a thioamide, such as thiourea, to yield the corresponding 2-aminothiazole (B372263) derivative.

An alternative approach involves the in situ halogenation of active methylene (B1212753) ketones, followed by cyclization with thiourea. mdpi.com This modified Hantzsch condensation provides a more direct route to thiazole derivatives from β-keto esters or similar compounds. nih.gov

Table 1: Key Reactions for Thiazole Synthesis

| Reaction Name | Starting Materials | Key Intermediates | Resulting Framework |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thioether intermediate | Thiazole |

| Modified Hantzsch Condensation | Active Methylene Ketone, Thiourea, Halogenating Agent | In situ generated α-haloketone | 2-Aminothiazole |

Indazole Synthesis:

The synthesis of indazole frameworks from α-keto acids can be approached through several modern synthetic strategies. One such method is the visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids. youtube.com This photocatalytic method offers a direct route to functionalized 3-acyl-2H-indazoles under mild conditions, avoiding the need for photosensitizers or strong oxidants.

Another strategy involves the rhodium(III)-catalyzed C-H functionalization of azobenzenes with α-keto aldehydes, which are structurally related to α-keto acids, to produce 3-acylated-2H-indazoles. youtube.comresearchgate.net This reaction proceeds via a C-H activation and intramolecular annulation cascade. The reactivity of this compound in similar catalytic systems can be inferred, potentially leading to novel indazole derivatives. The synthesis of indazoles can also be achieved through the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with arynes, providing another potential, albeit more indirect, route from a derivative of the title compound. bohrium.com

Table 2: Selected Methods for Indazole Synthesis

| Method | Key Reagents | Reactivity with α-Keto Acid/Aldehyde | Resulting Framework |

| Photocatalytic Decarboxylative Coupling | 2H-Indazoles, Visible Light | Direct coupling with α-keto acids | 3-Acyl-2H-indazoles |

| Rh(III)-Catalyzed C-H Functionalization | Azobenzenes, Rh(III) catalyst | Reaction with α-keto aldehydes | 3-Acylated-2H-indazoles |

Pyrimidine (B1678525) and Triazine Derivatives

The α-keto acid functionality of this compound also enables its use in the synthesis of six-membered heterocyclic systems like pyrimidines and triazines. These reactions often involve condensation with binucleophilic reagents.

Pyrimidine Synthesis:

The most widely employed method for pyrimidine synthesis is the condensation of a 1,3-dielectrophilic three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328), urea, or amidines. bldpharm.com In this context, this compound, particularly after esterification to the corresponding β-keto ester, can serve as the three-carbon precursor. The reaction of β-keto esters with guanidine is a well-established route to 2-aminopyrimidinones. youtube.com The reaction proceeds through the initial attack of the nucleophilic nitrogen of guanidine on the ester carbonyl, followed by cyclization and dehydration to form the pyrimidine ring. The use of α,β-unsaturated ketones, which can be derived from α-keto acids, in reactions with amidines also provides a pathway to multisubstituted pyrimidines.

Table 3: Common Strategies for Pyrimidine Synthesis

| Precursor Type | Binucleophilic Reagent | Key Reaction | Resulting Framework |

| β-Keto Ester | Guanidine, Urea, Amidine | Condensation | 2-Aminopyrimidinone |

| α,β-Unsaturated Ketone | Amidine | [3+3] Annulation | Pyrimidine |

Triazine Synthesis:

The construction of triazine rings from α-keto acid derivatives can be achieved through several synthetic routes. One approach involves the reaction of α,β-diketo-ester equivalents with amidrazones to yield 1,2,4-triazines. researchgate.net The ester of this compound can be considered a precursor to such a diketo system.

Another relevant method is the selective synthesis of N-( nih.govyoutube.comtriazin-2-yl) α-ketoamides from the reaction of ketones with 2-amino nih.govyoutube.comtriazines. nih.govyoutube.com This reaction proceeds through an oxidation and C-C bond cleavage mechanism under mild conditions. Furthermore, the synthesis of 1,3,5-triazines can be accomplished through the cyclization of amidines, often catalyzed by transition metals. A cost-effective and environmentally benign method for triazine synthesis involves the acceptorless dehydrogenative one-pot reaction of primary alcohols and amidines using a supported platinum nanoparticle catalyst. This suggests that a derivative of this compound, specifically the corresponding alcohol, could be a viable substrate for this transformation.

Table 4: Approaches to Triazine Synthesis

| Precursor Type | Key Reagents | Resulting Framework |

| α,β-Diketo-ester equivalent | Amidrazone | 1,2,4-Triazine |

| Ketone | 2-Amino nih.govyoutube.comtriazine | N-( nih.govyoutube.comtriazin-2-yl) α-ketoamide |

| Alcohol/Amidine | Platinum Nanoparticle Catalyst | 1,3,5-Triazine |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Analysis

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. For 2-(2,5-Dibromophenyl)-2-oxoacetic acid, one would expect to observe signals corresponding to the three protons on the dibrominated aromatic ring and the single proton of the carboxylic acid group. The chemical shift (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atoms and the oxoacetic acid moiety. The integration of these signals would confirm the number of protons in each unique environment (e.g., 1H, 1H, 1H for the aromatic protons). The coupling patterns (e.g., doublet, doublet of doublets) would reveal the adjacency of protons on the ring. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, and its presence could be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

¹³C NMR (Carbon-13 NMR): This experiment would detect all unique carbon atoms. The spectrum would show distinct signals for the eight carbon atoms in the molecule: six for the aromatic ring and two for the oxoacetic acid group (one for the ketone carbonyl and one for the carboxylic acid carbonyl). The chemical shifts of the carbonyl carbons would be highly deshielded (appearing far downfield), which is characteristic of their chemical environment. The positions of the bromine-substituted carbons would also be significantly affected.

Predicted NMR Data Table (Hypothetical) This table is a prediction based on known chemical shift ranges and substituent effects. Actual experimental values are required for confirmation.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 | 125 - 140 |

| Carboxylic Acid OH | 10.0 - 13.0 (broad) | N/A |

| Aromatic C-Br | N/A | 115 - 125 |

| Aromatic C-C=O | N/A | 130 - 145 |

| Ketone C=O | N/A | 180 - 195 |

| Carboxylic Acid C=O | N/A | 165 - 180 |

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY)

To unambiguously assign the ¹H and ¹³C signals and piece together the molecular structure, two-dimensional (2D) NMR experiments are essential. chemicalbook.comnih.govnist.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would be crucial for establishing the connectivity between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. chemicalbook.comchemicalbook.com It would definitively link the proton signals from the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). chemicalbook.com This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the aromatic protons to the carbonyl carbons and the bromine-substituted carbons, confirming the attachment of the oxoacetic acid group to the dibromophenyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₈H₄Br₂O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and can be used to study its behavior in solution. In a complex mixture, LC would first isolate the target compound before it enters the mass spectrometer for analysis. Tandem mass spectrometry (LC-MS/MS) could be employed to select the molecular ion, fragment it, and analyze the resulting daughter ions to further confirm the structure. Common fragmentation pathways for such a molecule would likely involve the loss of small, stable molecules like CO₂ (44 Da) or CO (28 Da), and cleavage of the bond between the two carbonyl groups.

Hypothetical HRMS Fragmentation Data This table presents plausible fragments based on the structure. Experimental verification is necessary.

| m/z (calculated) | Possible Fragment |

| [M-H]⁻ | C₈H₃Br₂O₃⁻ |

| [M-H-CO₂]⁻ | C₇H₃Br₂O⁻ |

| [M-H-COOH]⁻ | C₇H₃Br₂O₂⁻ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically using Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency range.

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A very broad absorption band in the range of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid hydroxyl group, which is typically broadened due to hydrogen bonding.

C=O Stretch: Two distinct carbonyl stretching bands would be expected. The ketone carbonyl stretch typically appears around 1700-1720 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly higher frequency, around 1740-1760 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of the phenyl ring.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically between 500 and 690 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

The UV-Vis spectrum of "this compound" is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl groups. The phenyl ring conjugated with the α-keto-carboxylic acid moiety constitutes a significant chromophore.

Theoretical studies on the related compound 2,4'-dibromoacetophenone (B128361) have shown electronic transitions in the UV region. researchgate.net For "this compound," the π → π* transitions, which are typically high-intensity, are expected to occur at shorter wavelengths (likely below 300 nm). These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl ring and the carbonyl groups. The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital and are expected to appear at longer wavelengths, potentially as a shoulder on the more intense π → π* bands. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov The dibromo substitution pattern on the phenyl ring will also affect the energy of these transitions compared to the unsubstituted phenylglyoxylic acid.

| Transition Type | Chromophore | Predicted λmax (nm) |

| π → π | Phenyl Ring, C=O | < 300 |

| n → π | C=O | > 300 |

This table is a predictive representation based on data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of "this compound" would provide a wealth of structural information.

This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the molecule in the solid state, such as the relative orientation of the phenyl ring and the α-keto-carboxylic acid side chain. nih.govnih.gov Furthermore, the crystal packing can be elucidated, showing the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the supramolecular architecture. bldpharm.com

In related structures, it has been observed that the carbamate (B1207046) and benzoyl groups can adopt nearly perpendicular arrangements. nih.gov For "this compound," a key feature to be determined would be the planarity of the molecule and the dihedral angle between the phenyl ring and the oxoacetic acid moiety. The presence of two bromine atoms on the phenyl ring may lead to specific intermolecular Br···Br or Br···O interactions, which would be revealed by a crystallographic study. bldpharm.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating various molecular properties with a good balance between accuracy and computational cost.

Ground State Geometries and Conformational Analysis

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the ground state geometry. For 2-(2,5-Dibromophenyl)-2-oxoacetic acid, this would involve optimizing the bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the rotational freedom around the single bond connecting the phenyl ring and the oxoacetic acid moiety. Conformational analysis would identify different stable conformers and their relative energies, which is critical for understanding how the molecule might adapt its shape to fit into an enzyme's active site.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.govhmdb.ca The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This analysis provides a visual representation of the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, an ESP map would highlight the electronegative oxygen atoms of the carboxylic acid and keto groups as regions of negative potential, and potentially the hydrogen of the carboxyl group as a region of positive potential, offering clues about its non-covalent interaction capabilities.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools for studying how a small molecule (ligand) might interact with a larger biological macromolecule, such as a protein or enzyme.

Ligand-Target Interaction Modeling for Mechanistic Elucidation (e.g., enzyme active sites)

Molecular docking simulations could be employed to predict the preferred binding orientation of this compound within the active site of a specific enzyme. nih.gov This modeling would identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atoms), and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov By understanding these interactions, researchers can hypothesize about the mechanism of action, for instance, how the compound might inhibit an enzyme's function. The results are often quantified by a docking score, which estimates the binding affinity.

Intermolecular Interactions and Crystal Packing Analysis

The study of how molecules arrange themselves in a solid state is crucial for understanding physical properties like solubility and melting point. X-ray crystallography is the definitive experimental technique for determining this arrangement. A computational analysis of the crystal packing would involve identifying and quantifying the various non-covalent interactions, such as hydrogen bonds between the carboxylic acid groups and halogen bonds involving the bromine atoms, that hold the molecules together in the crystal lattice. Hirshfeld surface analysis is a common computational method used to visualize and quantify these intermolecular contacts within a crystal.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in understanding the pathways and energetics of chemical reactions.

Quantum chemical calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. rsc.orgresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., decarboxylation, esterification), computational methods like Density Functional Theory (DFT) can be employed.

By calculating the energies of transition states, chemists can determine the activation barriers for different potential reaction pathways, predicting which route is kinetically favored. rsc.org For example, a computational study of the synthesis of this compound could elucidate the mechanism of bromination of a precursor or the oxidation of a corresponding mandelic acid derivative. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the intended reactant and product. researchgate.net

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. Comparing calculated shifts with experimental spectra aids in signal assignment and structure verification.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as the C=O and O-H stretches of the carboxylic acid group or the C-Br vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption of UV-visible light. This can help interpret the experimental spectrum and understand the electronic structure of the molecule.

For this compound, these predictive calculations would be crucial for confirming its synthesis and for providing a deeper understanding of its electronic and vibrational characteristics.

Mechanistic Research on Biological Interactions and Target Modulation

Investigation of Enzyme Inhibition Mechanisms

No studies have been identified that investigate the enzyme inhibition mechanisms of 2-(2,5-Dibromophenyl)-2-oxoacetic acid.

Other Enzyme Target Modulations (e.g., MAO, COMT, PTP1B)

There is no research available on the modulation of other enzyme targets, such as Monoamine Oxidase (MAO), Catechol-O-methyltransferase (COMT), or Protein Tyrosine Phosphatase 1B (PTP1B), by this compound. The potential for this compound to interact with and inhibit these enzymes, which are crucial in various physiological and pathological processes, remains unexplored. nih.govmdpi.comnih.gov

Molecular Interactions with Receptor Systems and Signaling Pathways

No published studies have elucidated the molecular interactions of this compound with any receptor systems or signaling pathways. Its potential to bind to and modulate the activity of receptors, such as serotonin (B10506) receptors, and influence downstream signaling cascades has not been investigated. nih.govnih.gov

Elucidation of Molecular Pathways and Biochemical Cascade Interventions

There is a lack of scientific evidence to describe the intervention of this compound in any molecular pathways or biochemical cascades.

Prostaglandin (B15479496) Synthesis Modulation

Given the absence of data on COX inhibition, there is consequently no information on how this compound might modulate the prostaglandin synthesis pathway. nih.govnih.gov The synthesis of prostaglandins (B1171923) is a multi-step process initiated by the release of arachidonic acid and its subsequent conversion by COX enzymes, and any potential influence of this compound on this cascade is unknown. nih.govnih.govmdpi.commdpi.com

Neurotransmitter Metabolic Pathways (e.g., dopamine (B1211576) degradation)

The effect of this compound on neurotransmitter metabolic pathways, such as the degradation of dopamine by enzymes like MAO and COMT, has not been a subject of scientific inquiry. nih.govnih.gov Therefore, its potential to alter the levels of neurotransmitters in the central nervous system is not known.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Halogenation (e.g., Bromine Substituents) on Binding Affinity and Selectivity

The presence and positioning of bromine atoms on the phenyl ring of this compound are critical determinants of its binding affinity and selectivity for biological targets. Halogen atoms, such as bromine, can influence molecular interactions through a combination of steric, electronic, and hydrophobic effects.

The two bromine substituents on the phenyl ring are electron-withdrawing groups. This electronic effect can increase the electrophilic character of the adjacent α-keto acid moiety, potentially enhancing its reactivity towards nucleophilic residues in the active site of target enzymes. nih.gov For instance, in studies of analogous α-ketoheterocycle inhibitors, a strong correlation has been observed between the electron-withdrawing nature of substituents and inhibitory potency. nih.gov This suggests that the dibromo substitution pattern could contribute to a more stable interaction with a target protein.

Moreover, the bulky nature of the bromine atoms can provide steric hindrance, which may either promote or hinder binding depending on the topology of the target's binding pocket. This can be a key factor in determining the compound's selectivity for a specific protein over others. The lipophilicity imparted by the bromine atoms can also facilitate the compound's passage through cellular membranes and enhance hydrophobic interactions within a binding site. Research on other halogenated compounds, such as profenofos (B124560) which contains a 4-bromo-2-chlorophenyl group, has indicated that the hydrophobic nature of the halogenated phenyl ring can influence its interaction with proteins like serum albumin. nih.gov

The following table illustrates the potential impact of halogenation on binding affinity, based on general principles observed in related compound series.

| Compound | Substitution Pattern | Relative Binding Affinity (Illustrative) | Rationale |

| Phenyl-2-oxoacetic acid | Unsubstituted | Low | Lacks strong electronic and hydrophobic contributions from halogens. |

| 2-(4-Bromophenyl)-2-oxoacetic acid | Mono-brominated | Moderate | Increased lipophilicity and electron-withdrawing character enhances binding. |

| This compound | Di-brominated | High | Significant increase in lipophilicity and electrophilicity of the keto-acid moiety due to two electron-withdrawing bromine atoms. |

Influence of the α-Keto Acid Moiety on Bioactivity

The α-keto acid functional group is a cornerstone of the biological activity of this compound. This moiety is a common feature in a variety of biologically important molecules, including intermediates in metabolic pathways like the Krebs cycle. wikipedia.org Alpha-keto acids are known to be involved in a wide range of enzymatic reactions, often acting as substrates or inhibitors. wikipedia.orgnih.gov

The reactivity of the α-keto acid is centered on the electrophilic nature of the ketone carbon, which is positioned adjacent to the carboxylic acid. This electrophilicity makes it susceptible to nucleophilic attack from amino acid residues, such as serine or cysteine, in the active sites of enzymes. nih.govnih.gov This can lead to the formation of a reversible covalent bond, resulting in potent enzyme inhibition. The carboxylic acid portion of the moiety can participate in ionic interactions and hydrogen bonding with corresponding residues in a binding pocket, further anchoring the molecule and contributing to its binding affinity.

The enzymatic decarboxylation of α-keto acids is a known biological process, often facilitated by cofactors like thiamine (B1217682) pyrophosphate. nih.gov This highlights the potential for this class of compounds to interact with a range of enzymes that recognize the α-keto acid scaffold.

The following table outlines the key interactions mediated by the α-keto acid moiety.

| Functional Group Component | Potential Interaction Type | Interacting Residues in Target Protein | Consequence for Bioactivity |

| α-Ketone | Covalent bonding (reversible) | Serine, Cysteine | Enzyme inhibition |

| Carboxylic Acid | Ionic bonding, Hydrogen bonding | Arginine, Lysine, Histidine | Anchoring of the inhibitor in the active site |

Comparative Studies with Structurally Related Compounds

For example, comparing the dibrominated compound to its non-brominated parent, phenyl-2-oxoacetic acid, would likely reveal a significant increase in potency for the former, underscoring the importance of the halogen substituents. nih.gov Similarly, comparison with a monobrominated analog, such as 2-(4-bromophenyl)-2-oxoacetic acid, could elucidate the additive effect of the second bromine atom on binding affinity and selectivity.

Furthermore, replacing the phenyl ring with other aromatic systems or altering the position of the bromine atoms would provide insights into the optimal geometry for target interaction. Comparative studies with compounds where the α-keto acid moiety is modified, for instance, by esterification of the carboxylic acid or reduction of the ketone, would confirm the critical role of this functional group in the compound's mechanism of action.

The table below provides a hypothetical comparison of the inhibitory activity of this compound with related structures against a target enzyme.

| Compound | Key Structural Features | Predicted Inhibitory Concentration (IC50) (Illustrative) | Rationale for Predicted Activity |

| Phenyl-2-oxoacetic acid | Unsubstituted phenyl ring, α-keto acid | High (Weak Inhibition) | Baseline activity of the α-keto acid moiety without enhancement from halogenation. |

| 2-(4-Bromophenyl)-2-oxoacetic acid | Mono-brominated phenyl ring, α-keto acid | Moderate | Increased potency due to the electronic and hydrophobic effects of a single bromine atom. |

| This compound | Di-brominated phenyl ring, α-keto acid | Low (Potent Inhibition) | Synergistic effect of two bromine atoms significantly enhances binding affinity. |

| 2-(2,5-Dibromophenyl)acetic acid | Di-brominated phenyl ring, reduced ketone | Very High (Inactive) | Absence of the electrophilic ketone prevents covalent interaction with the target enzyme. |

Applications in Advanced Organic Synthesis and Chemical Development

Role as a Key Synthetic Intermediate for Complex Molecules

The inherent reactivity of the carboxylic acid and ketone functionalities, combined with the synthetic handles provided by the dibromo-substituted aromatic ring, positions 2-(2,5-Dibromophenyl)-2-oxoacetic acid as a valuable intermediate in the synthesis of complex molecular architectures.

Precursor in Medicinal Chemistry Lead Optimization (excluding clinical use)

In the realm of medicinal chemistry, the optimization of lead compounds is a critical process to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.netwiley.com Small structural modifications can significantly impact the biological activity of a drug candidate. wiley.com While direct studies involving this compound in lead optimization are not prominently documented, its structural motifs are relevant to this process.

The phenylglyoxylic acid core is a key component in the synthesis of various heterocyclic scaffolds that are of interest in drug discovery. For instance, related fluorinated phenyl-2-oxoacetic acids serve as building blocks for creating more complex molecules, including chiral intermediates for pharmaceuticals. The dibromo-substituents on the phenyl ring of the target compound offer sites for further functionalization through cross-coupling reactions, allowing for the systematic modification of the molecule's steric and electronic properties. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a new chemical entity. nih.govnih.gov The process often involves generating a library of analogues to identify candidates with improved profiles.

Table 1: Potential Lead Optimization Strategies Utilizing this compound

| Modification Strategy | Targeted Molecular Property | Potential Reaction |

| Phenyl Ring Functionalization | Exploration of new binding interactions | Suzuki or Stille coupling at bromine sites |

| Carboxylic Acid Derivatization | Improved cell permeability, ester prodrugs | Esterification, amidation |

| Ketone Reduction/Amination | Introduction of chiral centers, new H-bond donors/acceptors | Asymmetric reduction, reductive amination |

Building Block for Agrochemical Candidates (excluding environmental impact/toxicity)

The development of novel agrochemicals often parallels strategies used in pharmaceutical research, where core scaffolds are modified to enhance biological activity. Phenylglyoxylic acid derivatives can serve as precursors to compounds with potential herbicidal or pesticidal properties. The structural features of this compound make it a candidate for the synthesis of new agrochemical entities. The dibromophenyl moiety can be a key pharmacophore in certain classes of agrochemicals, and the α-keto acid functionality allows for the construction of a variety of heterocyclic systems known to possess biological activity.

Development of Novel Methodologies for C-C and C-N Bond Formation

The development of efficient and selective methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. rsc.org The structure of this compound makes it a potentially valuable substrate for developing and showcasing such new synthetic methodologies.

The aryl bromide functionalities are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, for the formation of C-C and C-N bonds, respectively. nih.gov Research in this area focuses on creating milder, more efficient, and more general catalytic systems. rsc.org

Furthermore, the α-keto acid portion of the molecule can participate in a variety of bond-forming reactions. For example, it can be a substrate in multicomponent reactions or in reactions involving organometallic reagents to form new C-C bonds at the ketone carbon. The development of dehydrogenation-triggered C-C and C-N bond formation reactions is an area of active research, often utilizing transition metal catalysts. digitellinc.com

Integration into Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. northumbria.ac.uk This approach is particularly valuable for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals and agrochemicals.

While there is no specific literature on the chemoenzymatic synthesis involving this compound, its α-keto group is an ideal substrate for enzymes like ketoreductases. These enzymes can reduce the ketone to a secondary alcohol with high enantioselectivity, producing a chiral building block that would be challenging to obtain through traditional chemical methods.

Table 2: Potential Chemoenzymatic Transformations of this compound

| Enzyme Class | Transformation | Potential Product |

| Ketoreductase (KRED) | Asymmetric reduction of the ketone | (R)- or (S)-2-(2,5-Dibromophenyl)-2-hydroxyacetic acid |

| Transaminase (TAm) | Asymmetric reductive amination of the ketone | (R)- or (S)-2-Amino-2-(2,5-dibromophenyl)acetic acid |

| Lipase | Kinetic resolution of a racemic ester derivative | Enantiomerically enriched ester and alcohol |

The resulting chiral α-hydroxy or α-amino acids are valuable precursors for a wide range of biologically active molecules. The enzymatic reaction would be followed by conventional chemical steps to elaborate the molecule into the final target structure.

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes to Chiral Derivatives

The presence of a prochiral ketone in 2-(2,5-Dibromophenyl)-2-oxoacetic acid offers a prime opportunity for the development of chiral derivatives, particularly chiral α-hydroxy acids. The stereochemistry of such derivatives is often crucial for their biological activity. Future research should focus on establishing efficient and highly selective enantioselective synthetic methodologies.

Asymmetric hydrogenation represents a powerful tool for the enantioselective reduction of ketones. nih.govnih.gov Catalytic systems employing transition metals like rhodium, palladium, or iridium, paired with chiral ligands, could be investigated to produce chiral 2-(2,5-dibromophenyl)-2-hydroxyacetic acid with high enantiomeric excess (ee). nih.govnih.govchemrxiv.org For instance, catalyst systems such as Rh/f-spiroPhos or Pd/f-spiroPhos complexes have demonstrated high efficacy in the asymmetric hydrogenation of various substrates, achieving enantioselectivities up to 99% ee under mild conditions. nih.govnih.gov Another avenue involves the use of chiral Brønsted acids as catalysts for reactions like intramolecular aza-Michael additions, which could be adapted for creating chiral heterocyclic systems derived from the parent compound. doi.org The development of these synthetic routes is a critical step towards exploring the stereospecific interactions of its derivatives with biological targets.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Reaction Type | Potential Product | Key Advantages |

|---|---|---|---|

| Rh/f-spiroPhos | Asymmetric Hydrogenation | Chiral 2-(2,5-dibromophenyl)-2-hydroxyacetic acid | High enantioselectivity (up to 99.9% ee) nih.gov |

| Pd/f-spiroPhos | Asymmetric Hydrogenation | Chiral 2-(2,5-dibromophenyl)-2-hydroxyacetic acid | Excellent enantioselectivities and high turnover numbers nih.govresearcher.life |

| Iridium-based catalysts | Asymmetric Hydrogenation | Chiral amine or alcohol derivatives | High diastereo- and enantioselectivity for complex molecules chemrxiv.org |

Exploration of Novel Reactivity Patterns under Diverse Catalytic Conditions

The two bromine atoms on the phenyl ring of this compound are ideal handles for a variety of cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The Suzuki-Miyaura reaction, in particular, is a robust method for forming carbon-carbon bonds. nih.gov By reacting the dibromo-scaffold with various boronic acids, a wide array of aryl or alkyl substituents can be introduced at the 2 and 5 positions of the phenyl ring. nih.gov

Future work should systematically explore the reactivity of this compound under different catalytic conditions to generate novel structures. This could involve:

Selective Cross-Coupling: Developing conditions for selective mono- or di-arylation/alkylation to create unsymmetrical derivatives.

Other Cross-Coupling Reactions: Investigating Buchwald-Hartwig amination, Sonogashira coupling, and other palladium-catalyzed reactions to introduce nitrogen, alkyne, or other functional groups.

Photoredox Catalysis: Exploring light-mediated reactions to access unique reactivity patterns that are not achievable through traditional thermal methods.

These explorations will significantly expand the chemical space accessible from this starting material, providing a rich pool of compounds for biological screening.

Advanced In Vitro Mechanistic Studies of Biological Activities through Omics Approaches

While the biological activities of this compound are not yet extensively documented, its structure suggests potential for interaction with various biological targets. Preliminary studies on similar scaffolds hint at possible roles as enzyme inhibitors. nih.gov To elucidate its biological function, a comprehensive investigation using "omics" technologies is warranted.

High-throughput screening (HTS) can be employed to test the compound against a wide range of cellular targets and pathways. nih.gov Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound. For example, if the compound shows activity in a cancer cell line, these methods can reveal which signaling pathways are perturbed, helping to identify its mechanism of action and potential molecular targets. Utilizing large-scale bioactivity datasets, such as those from the ToxCast program, can help in predicting potential biological pathways affected by the compound. nih.gov

Design of Highly Selective Molecular Probes for Target Validation

Once a biological target is identified, the scaffold of this compound can be used to design and synthesize highly selective molecular probes. nih.gov These probes are essential tools for target validation and for studying biological processes. nih.gov

Key strategies for probe development include:

Affinity Labels: Incorporating photoreactive groups that can covalently bind to the target protein upon UV irradiation, allowing for its identification and isolation.

Fluorescent Probes: Attaching a fluorophore to the molecule to visualize its subcellular localization and interaction with its target in real-time using advanced microscopy techniques.

Radiolabeled Probes: Introducing a radionuclide to enable imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), which can be used to study target distribution and engagement in vivo. nih.gov

The development of such probes would be invaluable for confirming the compound's mechanism of action and for potential diagnostic applications. nih.gov

Potential in Supramolecular Chemistry and Crystal Engineering

The structure of this compound, with its carboxylic acid group (a hydrogen bond donor and acceptor) and bromine atoms (potential halogen bond donors), makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering. nwhitegroup.commdpi.com

Future research could explore:

Co-crystal Formation: Systematically screening for co-crystal formation with other molecules (co-formers) to modify physicochemical properties like solubility, stability, and bioavailability. mdpi.com The hydrogen bonding capabilities of the carboxylic acid are prime sites for interaction.

Halogen Bonding: Investigating the role of the bromine atoms in directing crystal packing through halogen bonds. This type of non-covalent interaction is increasingly recognized as a powerful tool in designing solid-state architectures. nwhitegroup.com

Metal-Organic Frameworks (MOFs): Using the carboxylic acid group to act as a linker for the construction of novel MOFs with potentially interesting porous, catalytic, or sensory properties.

By exploring these avenues, new materials with tailored properties could be developed based on the supramolecular assembly of this versatile molecule. amercrystalassn.org

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-Dibromophenyl)-2-oxoacetic acid in laboratory settings?

- Methodological Answer : A feasible approach involves the oxidation of 2-(2,5-dibromophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. This mirrors the oxidation pathway observed in structurally similar compounds, such as 2-(3-chlorophenyl)-2-oxoacetaldehyde to its oxoacetic acid derivative . Retrosynthetic analysis tools (e.g., AI-powered synthesis planning) can predict precursor compatibility and reaction feasibility, leveraging databases like Reaxys for route optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / NMR to confirm aromatic proton environments and ketone/acid functional groups.

- XRD : Resolve crystal structure to validate bond angles and intermolecular interactions, as demonstrated for 2-(2-chlorophenyl)acetic acid (monoclinic system, P21/c space group) .